AceglutamideAluminum
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Aceglutamide aluminum is synthesized by acetylating L-glutamine. The reaction involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is typically carried out at room temperature and yields aceglutamide as a white crystalline solid .
Industrial Production Methods
In industrial settings, the production of aceglutamide aluminum involves the reaction of L-glutamine with acetic anhydride in large-scale reactors. The reaction mixture is then purified through crystallization and filtration processes to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Aceglutamide aluminum undergoes several types of chemical reactions, including:
Hydrolysis: Aceglutamide aluminum can be hydrolyzed to produce L-glutamine and acetic acid.
Substitution: Aceglutamide aluminum can participate in substitution reactions, particularly involving the acetyl group.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base solutions are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Substitution: Various nucleophiles can be used to replace the acetyl group under appropriate conditions.
Major Products Formed
Hydrolysis: L-glutamine and acetic acid.
Oxidation: Oxidized derivatives of aceglutamide aluminum.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
Aceglutamide aluminum functions as a prodrug to glutamine, providing improved potency and stability. It is converted to glutamine in the body, which then participates in various metabolic pathways. Glutamine is a precursor to glutamate, an important neurotransmitter in the brain. The compound’s neuroprotective effects are attributed to its ability to enhance glutamine levels, thereby supporting neuronal function and survival .
Comparison with Similar Compounds
Similar Compounds
- N-Acetylglutamic acid
- N-Acetylaspartic acid
- Citrulline
- Pivagabine
- Bromisoval
- Carbromal
Uniqueness
Aceglutamide aluminum is unique due to its dual role as a psychostimulant and antiulcer agent. Its acetylated form provides improved stability and potency compared to other glutamine derivatives. Additionally, its ability to function as a prodrug to glutamine makes it particularly valuable in medical and industrial applications .
Properties
Molecular Formula |
C21H33AlN6O12 |
---|---|
Molecular Weight |
588.5 g/mol |
IUPAC Name |
aluminum;2-acetamido-5-amino-5-oxopentanoate |
InChI |
InChI=1S/3C7H12N2O4.Al/c3*1-4(10)9-5(7(12)13)2-3-6(8)11;/h3*5H,2-3H2,1H3,(H2,8,11)(H,9,10)(H,12,13);/q;;;+3/p-3 |
InChI Key |
KPVRRVPOMMDUOB-UHFFFAOYSA-K |
Canonical SMILES |
CC(=O)NC(CCC(=O)N)C(=O)[O-].CC(=O)NC(CCC(=O)N)C(=O)[O-].CC(=O)NC(CCC(=O)N)C(=O)[O-].[Al+3] |
Origin of Product |
United States |
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